Cas no 3506-77-2 (4-(3-fluorophenyl)butan-2-one)

4-(3-fluorophenyl)butan-2-one structure
4-(3-fluorophenyl)butan-2-one structure
Product Name:4-(3-fluorophenyl)butan-2-one
Numero CAS:3506-77-2
MF:C10H11FO
MW:166.192146539688
CID:320914
PubChem ID:254809
Update Time:2025-09-19

4-(3-fluorophenyl)butan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butanone,4-(3-fluorophenyl)-
    • 4-(3-Fluorophenyl)-2-butanone
    • 4-(3-fluorophenyl)butan-2-one
    • 3-Fluor-benzylaceton
    • 4-(3-fluorophenyl)-butan-2-one
    • 4-(3-fluoro-phenyl)-butan-2-one
    • AC1L5R0Y
    • AC1Q1K5B
    • AC1Q4NBO
    • CTK4H3484
    • NCIOpen2_000706
    • NSC79433
    • SureCN2290
    • MFCD11553463
    • NSC-79433
    • EN300-52536
    • 3506-77-2
    • DTXSID80291979
    • AKOS009390035
    • 3-fluorobenzylacetone
    • Z406376716
    • SCHEMBL2290
    • CS-0250866
    • FT-0682171
    • IZNPPMHOPRAECP-UHFFFAOYSA-N
    • G34539
    • DS-013054
    • MDL: MFCD11553463
    • Inchi: 1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
    • Chiave InChI: IZNPPMHOPRAECP-UHFFFAOYSA-N
    • Sorrisi: FC1=CC=CC(=C1)CCC(C)=O

Proprietà calcolate

  • Massa esatta: 166.07943
  • Massa monoisotopica: 166.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1A^2
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 1.061
  • Punto di ebollizione: 222.4°Cat760mmHg
  • Punto di infiammabilità: 98°C
  • Indice di rifrazione: 1.487
  • PSA: 17.07
  • LogP: 2.34730

4-(3-fluorophenyl)butan-2-one Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

4-(3-fluorophenyl)butan-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F589710-250mg
4-(3-fluorophenyl)butan-2-one
3506-77-2
250mg
$ 50.00 2022-06-05
TRC
F589710-500mg
4-(3-fluorophenyl)butan-2-one
3506-77-2
500mg
$ 65.00 2022-06-05
TRC
F589710-2.5g
4-(3-fluorophenyl)butan-2-one
3506-77-2
2.5g
$ 135.00 2022-06-05
Enamine
EN300-52536-0.05g
4-(3-fluorophenyl)butan-2-one
3506-77-2 95.0%
0.05g
$24.0 2025-03-21
Enamine
EN300-52536-0.1g
4-(3-fluorophenyl)butan-2-one
3506-77-2 95.0%
0.1g
$36.0 2025-03-21
Enamine
EN300-52536-0.25g
4-(3-fluorophenyl)butan-2-one
3506-77-2 95.0%
0.25g
$50.0 2025-03-21
Enamine
EN300-52536-0.5g
4-(3-fluorophenyl)butan-2-one
3506-77-2 95.0%
0.5g
$80.0 2025-03-21
Enamine
EN300-52536-1.0g
4-(3-fluorophenyl)butan-2-one
3506-77-2 95.0%
1.0g
$102.0 2025-03-21
Enamine
EN300-52536-2.5g
4-(3-fluorophenyl)butan-2-one
3506-77-2 95.0%
2.5g
$130.0 2025-03-21
Enamine
EN300-52536-5.0g
4-(3-fluorophenyl)butan-2-one
3506-77-2 95.0%
5.0g
$156.0 2025-03-21

4-(3-fluorophenyl)butan-2-one Letteratura correlata

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso